An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Numbering System for Substituted Derivatives
An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Numbering System for Substituted Derivatives
Abstract
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. A comprehensive understanding of its nomenclature, particularly the numbering system for substituted derivatives, is fundamental for researchers in these fields. This guide provides a detailed technical overview of the IUPAC (International Union of Pure and Applied Chemistry) numbering system for the imidazo[1,2-b]pyridazine ring system. It elucidates the rationale behind the numbering rules for fused heterocyclic systems and demonstrates their practical application in the characterization of substituted derivatives through spectroscopic techniques. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals working with this important class of compounds.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring system composed of an imidazole ring fused to a pyridazine ring. This arrangement results in a planar structure with a unique distribution of nitrogen atoms, leading to a rich chemical landscape for substitution and functionalization. Derivatives of this core have demonstrated a wide range of pharmacological activities, including applications as kinase inhibitors in oncology, anti-inflammatory agents, and central nervous system modulators.[1] The precise and unambiguous naming of these derivatives is paramount for effective scientific communication, patent filing, and regulatory submissions. The foundation of this nomenclature lies in the systematic numbering of the core structure.
The IUPAC Numbering System for Imidazo[1,2-b]pyridazine
The numbering of fused heterocyclic systems is governed by a set of IUPAC rules designed to provide a consistent and logical framework.[2][3] For imidazo[1,2-b]pyridazine, the numbering is not arbitrary but is determined by the fusion of the parent imidazole and pyridazine rings.
Rationale and Step-by-Step Determination of the Numbering System
The systematic numbering of the imidazo[1,2-b]pyridazine core can be understood through the following steps:
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Identification of the Component Rings: The system is a fusion of an imidazole and a pyridazine ring.
-
Determination of the Base Component: According to IUPAC rules for fused heterocycles, the ring containing the greater number of rings is chosen as the base component. In this case, both are single rings. The rules then prioritize the nitrogen-containing component.[2] Since both rings contain nitrogen, the larger ring is typically preferred as the base. Pyridazine is a six-membered ring, while imidazole is a five-membered ring, making pyridazine the senior or base component.
-
Orientation of the Fused System: The fused system is oriented to place the maximum number of rings in a horizontal row. For a simple bicyclic system like this, the orientation is straightforward.
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Numbering the Fused System: The peripheral atoms of the entire fused system are then numbered. The numbering starts from an atom adjacent to a bridgehead atom and proceeds in a direction that gives the heteroatoms the lowest possible locants.[4] For imidazo[1,2-b]pyridazine, the numbering commences from the carbon atom immediately adjacent to the bridgehead nitrogen, moving away from the fusion. The bridgehead nitrogen itself is not numbered initially in the peripheral numbering. This ensures that the nitrogen atoms receive the lowest possible numbers.
The final, officially recognized IUPAC numbering for the imidazo[1,2-b]pyridazine core is as follows:
Figure 1: IUPAC numbering of the imidazo[1,2-b]pyridazine core.
The numbers in the name "imidazo[1,2-b]pyridazine" denote how the imidazole ring is fused to the pyridazine ring. The '1,2' indicates that the fusion is across the 1 and 2 positions of the imidazole ring. The 'b' signifies that this fusion is to the 'b' face (the 2,3-bond) of the pyridazine ring.
Application in the Characterization of Substituted Derivatives
The numbering system is critically important when interpreting the spectroscopic data of substituted imidazo[1,2-b]pyridazine derivatives. It allows for the unambiguous assignment of signals in NMR spectra and the rationalization of fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the protons and carbons in the imidazo[1,2-b]pyridazine core are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms and any substituents.
The protons on the imidazo[1,2-b]pyridazine ring typically resonate in the aromatic region of the ¹H NMR spectrum. The exact chemical shifts and coupling constants are dependent on the substitution pattern.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Substituted Imidazo[1,2-b]pyridazines
| Position | Substituent | H-2 (ppm) | H-3 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Solvent | Reference |
| Unsubstituted | - | ~8.29 (s) | ~7.79 (s) | ~8.51 (dd) | ~7.22 (dd) | ~8.10 (m) | DMSO-d₆ | [5] |
| 6-chloro | - | - | - | - | ~7.40 (d) | ~8.15 (d) | CDCl₃ | [5] |
| 3-bromo-6-chloro | - | ~7.80 (s) | - | - | ~7.35 (d) | ~8.05 (d) | CDCl₃ | [5] |
| 6-chloro-3-nitro | - | ~8.90 (s) | - | - | ~7.60 (d) | ~8.30 (d) | DMSO-d₆ | [6] |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
The carbon chemical shifts in the ¹³C NMR spectrum also provide valuable structural information. The carbons attached to nitrogen atoms are typically deshielded and appear at higher chemical shifts.
Table 2: Representative ¹³C NMR Chemical Shifts for Imidazo[1,2-b]pyridazine
| Carbon | Chemical Shift (ppm) |
| C-2 | ~116.7 |
| C-3 | ~116.8 |
| C-6 | ~139.1 |
| C-7 | ~125.8 |
| C-8 | ~133.8 |
| C-8a | ~143.1 |
Data for the unsubstituted parent compound.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of imidazo[1,2-b]pyridazine derivatives typically shows a prominent molecular ion peak due to the stability of the aromatic system. The fragmentation patterns can provide valuable information about the nature and position of substituents.
Common fragmentation pathways for N-heterocyclic compounds include:
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Loss of small neutral molecules: Such as HCN, N₂, or radicals from substituents.
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Ring cleavage: Fragmentation of the imidazole or pyridazine ring.
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Rearrangements: Such as the McLafferty rearrangement if appropriate side chains are present.
For substituted imidazo[1,2-b]pyridazines, the initial fragmentation often involves the loss of the substituent or a part of it. For example, a 6-chloro derivative may show a characteristic loss of a chlorine radical.
Figure 2: General fragmentation pathways for substituted imidazo[1,2-b]pyridazines.
The fragmentation of the imidazo[1,2-b]pyridazine core itself often involves the cleavage of the less stable imidazole ring, followed by fragmentation of the pyridazine ring. The exact fragmentation pattern will be highly dependent on the nature and position of the substituents.[8]
Experimental Protocols
The synthesis of substituted imidazo[1,2-b]pyridazines often involves the cyclization of a substituted aminopyridazine with an α-haloketone or a related electrophile. The following is a representative protocol for the synthesis of a key intermediate, 6-chloroimidazo[1,2-b]pyridazine.
Synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine
This procedure is adapted from established literature methods.
Materials:
-
3-amino-6-chloropyridazine
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add chloroacetone (1.1 eq).
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-methylimidazo[1,2-b]pyridazine.
Figure 3: Workflow for the synthesis of a substituted imidazo[1,2-b]pyridazine.
Conclusion
A thorough understanding of the IUPAC numbering system for the imidazo[1,2-b]pyridazine core is indispensable for chemists working in drug discovery and materials science. This guide has provided a detailed, step-by-step explanation of the principles governing this nomenclature. Furthermore, it has demonstrated the practical application of this system in the interpretation of NMR and mass spectrometry data, which are essential for the structural elucidation and characterization of novel derivatives. By adhering to this systematic approach, researchers can ensure clarity and precision in their scientific communications, thereby facilitating collaboration and advancing the development of new technologies based on this versatile heterocyclic scaffold.
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